molecular formula C11H18N2O4 B1490934 (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098157-13-0

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490934
CAS No.: 2098157-13-0
M. Wt: 242.27 g/mol
InChI Key: DTQLFBIAKXPJBA-NSCUHMNNSA-N
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Description

(E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H18N2O4 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hemostatic Activity

Research on derivatives of 4-oxobut-2-enoic acid, including those structurally related to (E)-4-(4-(2-methoxyethyl)piperazin-1-yl)-4-oxobut-2-enoic acid, has shown compounds with significant hemostatic activity, highlighting a potential for developing new treatments to manage bleeding. These compounds were found to possess a high hemostatic activity alongside low acute toxicity, offering insights into their structure-pharmacological effect relationship (Pulina et al., 2017).

Crystal Structure Analysis

A detailed crystal structure analysis of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been conducted, which contributes to the understanding of molecular conformations and interactions. This research is pivotal for the design of novel compounds with enhanced biological activity, as the conformation and dihedral angles play a crucial role in their pharmacological profile (Faizi et al., 2016).

Synthesis of Heterocycles

The ability of 4-oxobut-2-enoic acid derivatives to undergo heterocyclization has been explored, leading to the production of compounds with potential therapeutic applications. This includes the synthesis of 4,5-dihydrobenzo[e][1,4]oxazepin-3(1H)-ones, showcasing the versatility of these derivatives in generating pharmacologically relevant molecules (Kolotova et al., 1998).

Anticancer Activity

Novel N-maleanilinic acid derivatives structurally similar to this compound have been synthesized and assessed for their cytotoxicity against various carcinoma cells. These derivatives demonstrate significant efficacy, especially against Hepatocellular carcinoma, suggesting potential applications in cancer treatment (Zayed et al., 2019).

Antagonism of Platelet Aggregation

Research on piperazinyl glutamate pyridines, sharing a functional group with the compound , has uncovered their role as potent P2Y12 antagonists. These findings indicate applications in the prevention of thrombosis, highlighting the compound's potential in cardiovascular disease management (Parlow et al., 2010).

Antineoplastic Differentiation Activity

Piperazine derivatives of butyric acid, which are chemically related, have shown differentiation activity and growth inhibition in human leukemic cells. This suggests a pathway for the development of new antineoplastic agents leveraging the properties of these derivatives (Gillet et al., 1997).

Properties

IUPAC Name

(E)-4-[4-(2-methoxyethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-17-9-8-12-4-6-13(7-5-12)10(14)2-3-11(15)16/h2-3H,4-9H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLFBIAKXPJBA-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN(CC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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